4-Amino-2-bromo-5-fluorophenol
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Overview
Description
4-Amino-2-bromo-5-fluorophenol is an organic compound with the molecular formula C6H5BrFNO It is a substituted phenol, characterized by the presence of amino, bromo, and fluoro groups on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Mode of Action
It’s known that bromo and fluoro groups on the phenol ring can participate in various chemical reactions, such as nucleophilic substitution .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a high boiling point , which might influence its bioavailability.
Result of Action
It’s known that the compound can be used as a building block in organic synthesis , suggesting it might contribute to the formation of complex organic structures.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Amino-2-bromo-5-fluorophenol . For instance, its stability might be affected by moisture, as it’s recommended to be stored in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-fluorophenol can be achieved through several methods, including:
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Nucleophilic Aromatic Substitution: : This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile. For example, starting with 2-bromo-5-fluorophenol, the amino group can be introduced via nucleophilic substitution using ammonia or an amine under appropriate conditions .
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Suzuki-Miyaura Coupling: : This palladium-catalyzed cross-coupling reaction can be used to form carbon-carbon bonds between a boronic acid and an aryl halide. In this case, a suitable boronic acid derivative can be coupled with 2-bromo-5-fluorophenol to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The bromo and fluoro groups can be reduced to form corresponding hydrogenated derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, ammonia, or amines are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Amino-2-bromo-5-fluorophenol has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but lacks the fluoro group.
2-Bromo-4-fluorophenol: Similar structure but lacks the amino group.
4-Amino-2-fluorophenol: Similar structure but lacks the bromo group.
Uniqueness
4-Amino-2-bromo-5-fluorophenol is unique due to the presence of all three substituents (amino, bromo, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-2-bromo-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQTRFGKPSDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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